N-(oxan-2-yloxy)methanamine
Description
N-(oxan-2-yloxy)methanamine is an organic compound characterized by a methanamine backbone (CH₃NH₂) functionalized with an oxan-2-yloxy group. The oxan (tetrahydropyran) ring is a six-membered cyclic ether, where the oxygen atom is positioned at the second carbon.
Properties
IUPAC Name |
N-(oxan-2-yloxy)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-7-9-6-4-2-3-5-8-6/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTNZSACRUSRKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNOC1CCCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Oxan vs. Oxetane : Oxan (6-membered) provides greater conformational flexibility compared to oxetane (4-membered), affecting solubility and steric interactions .
- Amine Substitution : Primary amines (as in this compound) exhibit higher nucleophilicity than secondary or tertiary analogs (e.g., FTO-30 N) .
Physicochemical Properties
Solubility and Polarity
- This compound : Moderate polarity due to ether and amine groups; likely soluble in polar aprotic solvents (e.g., DMF, DMSO) .
- FTO-30 N : Lower aqueous solubility due to aromatic and bulky oxetane-pyrrolidine groups; >95% purity confirmed via HPLC .
- N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine : Enhanced lipophilicity from the oxazole ring; suitable for membrane permeability in drug design .
Stability
- Nitrone derivatives (e.g., N-[(Z)-4-Methoxybenzylidene]methanamine oxide) are prone to hydrolysis under acidic conditions, unlike ether-linked compounds .
Research Findings and Data Tables
Table 1: Key Analytical Data for Selected Methanamine Derivatives
Table 2: Comparison of Reactivity Profiles
Preparation Methods
THP Ether Formation
The oxan-2-yloxy group is typically introduced via acid-catalyzed reaction of dihydropyran (DHP) with a hydroxyl-containing precursor. For example:
Conversion to Amine
The protected intermediate undergoes amination:
-
Nucleophilic Substitution : The THP-protected alcohol is converted to a mesylate or tosylate (using methanesulfonyl chloride or tosyl chloride) and reacted with ammonia or methylamine in THF or DMF.
Reductive Amination of THP-Protected Aldehydes
Aldehyde Synthesis
A THP-protected aldehyde is prepared via oxidation of a THP ether:
Reductive Amination
The aldehyde reacts with ammonia under reductive conditions:
Coupling Reactions with THP-Protected Intermediates
Mitsunobu Reaction
A THP-protected alcohol is coupled with an amine using diethyl azodicarboxylate (DEAD) and triphenylphosphine:
Carbodiimide-Mediated Coupling
Activation of THP-protected carboxylic acids for amide formation:
-
Conditions : EDCl or DCC with HOBt in DMF, followed by reaction with methylamine.
-
Yield : 55–70% (extrapolated from imidazopyridine syntheses).
Comparative Analysis of Methods
| Method | Key Steps | Advantages | Limitations | Yield Range |
|---|---|---|---|---|
| THP Protection/Amination | Protection → Mesylation → Substitution | High selectivity, scalable | Multi-step, hazardous reagents | 60–75% |
| Reductive Amination | Oxidation → Reductive coupling | Mild conditions | Requires aldehyde stability | 50–65% |
| Mitsunobu Reaction | DEAD/PPh3-mediated coupling | Stereochemical control | Costly reagents, purification challenges | 70–85% |
| Carbodiimide Coupling | EDCl/HOBt activation | Compatible with sensitive amines | Moderate yields | 55–70% |
Critical Considerations
Protecting Group Stability
Q & A
Q. What synthetic methodologies are effective for preparing N-(oxan-2-yloxy)methanamine, and how can reaction conditions be optimized?
- Answer : this compound can be synthesized via condensation reactions between oxetane derivatives and methylamine precursors. For example, similar compounds like 1-[4-(oxan-2-yloxy)phenyl]methanamine are synthesized by coupling oxetane-containing aryl ethers with methylamine derivatives under mild basic conditions . Optimization includes:
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- Answer : Key techniques include:
- ¹H/¹³C NMR : Identify oxetane ring protons (δ 3.5–4.5 ppm) and methylamine signals (δ 2.5–3.5 ppm). For example, oxetane-containing analogs show distinct splitting patterns due to ring strain .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass accuracy. A related compound, L1, exhibited a calculated mass of 366.2774 and observed 366.2774 .
- IR spectroscopy : Detect N-H stretching (~3300 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) .
Q. Example NMR Data for Analogous Compounds :
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |
|---|---|---|---|
| L1 (oxetane derivative) | 3.85–4.20 (m, oxetane protons) | 70–75 (oxetane carbons) | |
| Nitrone analog | 8.42 (s, C=N) | 155.5 (C=N) |
Q. What storage conditions are recommended to maintain the stability of this compound?
- Answer :
- Temperature : Store at -20°C for long-term stability (≥3 years) and room temperature for short-term use (<2 weeks) .
- Light sensitivity : Protect from UV light to prevent oxetane ring degradation.
- Moisture control : Use desiccants in sealed containers to avoid hydrolysis .
Advanced Research Questions
Q. How can computational methods predict the stability and reactivity of this compound derivatives?
- Answer :
- Quantum-chemical calculations : Use ab initio HF/6-31G * to compare isomer stability. For example, Z-isomers of thiophene-derived methanamines are 3.37–3.87 kcal/mol more stable than E-isomers due to reduced steric strain .
- Conformational analysis : Chair conformers with axial sulfur in spirocyclic derivatives exhibit the lowest energy .
- Reactivity prediction : DFT studies can model oxetane ring-opening pathways under acidic/basic conditions .
Q. How can contradictions in reaction outcomes involving this compound in organocatalytic systems be resolved?
- Answer : Contradictions often arise from:
- Solvent polarity : Nonpolar solvents favor imine formation, while polar solvents stabilize intermediates (e.g., nitrones) .
- Catalyst loading : Adjust organocatalyst (e.g., thiourea) concentrations (0.5–5 mol%) to balance turnover and side reactions .
- Reaction monitoring : Use in situ NMR or LC-MS to track intermediates and optimize stepwise protocols .
Q. What role does the oxetane ring play in modulating the electronic and steric properties of this compound in transition-metal catalysis?
- Answer :
- Electronic effects : The oxetane’s electron-withdrawing nature increases electrophilicity at the methanamine nitrogen, enhancing coordination to metal centers (e.g., Pd, Ru) .
- Steric effects : The rigid oxetane ring creates a defined spatial arrangement, improving enantioselectivity in asymmetric catalysis. For example, oxetane-containing ligands in Pd-catalyzed allylic alkylation achieve >90% ee .
- Ring strain : Oxetane’s 90° C-O-C angle facilitates strain-driven reactivity in ring-opening cross-coupling reactions .
Methodological Notes
- Synthesis Optimization : Always validate reaction scalability by testing under inert atmospheres (N₂/Ar) to prevent oxidation of amine groups .
- Data Interpretation : Cross-reference NMR assignments with computational predictions (e.g., ChemDraw simulations) to resolve overlapping signals .
- Safety Protocols : Follow GHS guidelines for handling amines, including fume hood use and PPE (gloves, goggles) .
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